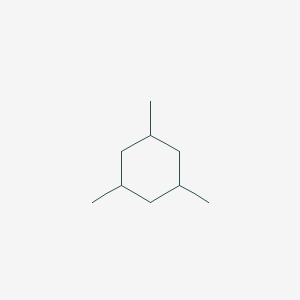

1,3,5-Trimethylcyclohexane

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1,3,5-Trimethylcyclohexane often involves multistep processes starting from simpler organosilicon compounds. For instance, compounds containing silicon-protecting groups can be synthesized from trimethoxypropylsilane, serving as versatile building blocks for further chemical transformations (Geyer et al., 2015).

Molecular Structure Analysis

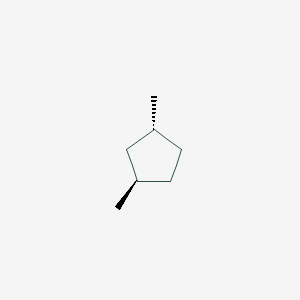

The molecular structure of compounds similar to 1,3,5-Trimethylcyclohexane, such as 2,2,4,4,6,6-hexamethyl-1,3,5-trimethylenecyclohexane, has been determined using techniques like gas-phase electron diffraction. These studies have shown that such molecules can adopt distorted conformations, which are significant for understanding their reactivity and properties (Shen & Traetteberg, 2004).

Chemical Reactions and Properties

The chemical reactivity of 1,3,5-Trimethylcyclohexane derivatives involves various transformations, including C-H and C-N bond activation in the presence of transition metal complexes. These reactions can lead to the formation of novel cluster complexes, showcasing the compound's versatility in synthetic chemistry (Liu et al., 2005).

Physical Properties Analysis

The physical properties of 1,3,5-Trimethylcyclohexane and its derivatives can be influenced by their molecular structure, particularly the conformation of the cyclohexane ring. Studies have shown that different conformers can exhibit distinct physical properties, which are crucial for their behavior in chemical reactions and potential applications (Balasubrahmanyam & Balasubramanian, 1970).

Chemical Properties Analysis

The chemical properties of 1,3,5-Trimethylcyclohexane derivatives are characterized by their reactivity towards various reagents and conditions. For example, the reactivity of bis(trimethylsilyl)-hexa-3-ene-1,5-diyne derivatives towards different boranes and adamantane derivatives has been explored, providing insights into the compound's chemical behavior and potential synthetic applications (Wrackmeyer et al., 2002).

Scientific Research Applications

Organometallic Complex Synthesis : 1,3,5-trimethyl-1,3,5-triazacyclohexane tricarbonyl complexes of Mo and W are used as synthetic intermediates for products like fac-[M(CO)3(CH3CN)3] (M=Mo, W) and [W(CO)3(PR3)3] (Baker & North, 1998).

Stereodynamics Study : Dynamic NMR studies of 1,3,5-trialkyl-1,3,5-triazacyclohexanes have revealed a preference for three equivalent monoaxial conformations under slow chemical exchange conditions (Jewett et al., 2000).

Mass Spectrometry in Stereochemistry : Thermochemically stable isomers of tetramethylcyclohexanes show specific ion abundance patterns in electron impact mass spectrometry, influenced by strain energies and gauche arrangements (Herzschuh, Mann, & Rennecke, 1985).

Chemical Synthesis : Synthesis of trinitrate and trinitrocarbamate from 1,3,5-trinitrocyclohexane-trimethanol has been achieved, leading to salts with varied properties and sensitivities to friction and impact (Klapötke, Krumm, & Riedelsheimer, 2023).

Proximity Effects in Reactivity : The proximity of 1,3,5-alkyl groups strongly influences the reactivity of highly substituted cyclohexanes, as demonstrated in studies of 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes (Hofmann, Ren, Lough, & Fekl, 2006).

Hydrogenation in Chemical Engineering : The hydrogenation of 1,3,5-trimethylbenzene to 1,3,5-trimethylcyclohexane in various reactor types like countercurrent moving-bed chromatographic reactors and reverse flow chromatographic reactors has been extensively studied for enhanced product purity and conversion rates (Ray & Carr, 1995; Fish & Carr, 1989; Viecco, Carnish, & Caram, 2006).

Electron Diffraction in Molecular Structure Analysis : Gas electron diffraction studies of 1,3,5-trimethyl-1,3,5-triazacyclohexane have helped determine its conformational composition, revealing a chair conformer with an axial orientation of one CH3 group (Zverev et al., 2007).

Polymer Chemistry : Research on the conversion of isocyanates like 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane with hexamethylene diamine at high temperatures has led to the formation of prepolymers with various molecular weights, impacting polymer science (Balewski & Lesiak, 1986).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

1,3,5-Trimethylcyclohexane is a chemical compound with the molecular formula C9H18 . It is primarily used as an organic solvent in various industrial applications . .

Action Environment

The action of 1,3,5-Trimethylcyclohexane can be influenced by various environmental factors. For example, its volatility and efficacy as a solvent can be affected by temperature and pressure . .

properties

IUPAC Name |

1,3,5-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNRTOSCFYDTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862763, DTXSID801025627, DTXSID901025632 | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent acrid odor; [Chem Service MSDS] | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,3,5-Trimethylcyclohexane | |

CAS RN |

1839-63-0, 1795-26-2, 1795-27-3 | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1839-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,trans-5-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,cis-5-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The molecular formula of 1,3,5-trimethylcyclohexane is C9H18, and its molecular weight is 126.23 g/mol. []

A: Yes, researchers have studied the infrared dispersion [] and vapor phase dielectric relaxation spectra [] of 1,3,5-trimethylcyclohexane. Additionally, NMR spectroscopy has been used to analyze its structure, particularly the chemical shifts observed in its spectra. []

A: Yes, 1,3,5-trimethylcyclohexane exists as cis and trans isomers. The cis isomer, particularly cis,cis-1,3,5-trimethylcyclohexane, is significant in various applications. [] The trans isomers have been found to preferentially adopt an ag-like SOMO (singly occupied molecular orbital) in various matrices, while the cis isomers exhibit matrix-dependent SOMO preferences. []

A: Studies on cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid derivatives have revealed that both chair and boat conformations possess similar intrinsic stability. Factors like hydrogen bonding patterns with solvent molecules and the presence of bulky substituents significantly influence the preferred conformation. []

A: While specific synthetic details are not provided in the provided papers, a reference is made to the synthesis and conformational analysis of Kemp's Triacid. [, ] This compound serves as a crucial starting material for various derivatives.

A: Kemp’s triacid derivatives include imide [], tribenzyl ester [], and N-picolyl derivatives. [] Kemp’s triacid imides have demonstrated the ability to selectively transport Ca2+ and Mg2+ ions against their concentration gradients. [] N-picolyl derivatives of Kemp's triamine show potential as antitumor agents due to their ability to form stable complexes with metal ions, exhibiting cytotoxic activity against HeLa cancer cell lines comparable to tachpyr (N,N′,N′′-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane). [] Additionally, a model compound, 2-N-methylaminoethylguanidine amide of Kemp’s triacid, has been used to study the active site of bacteriorhodopsin using FTIR and 1H NMR spectroscopy. []

A: Studies have shown that methyl radicals abstract hydrogen atoms from 1,3,5-trimethylcyclohexane. This abstraction occurs from all available hydrogen atoms – primary, secondary, and tertiary – with distinct Arrhenius parameters for each type. []

A: Yes, 1,3,5-trimethylcyclohexa-1,4-diene can act as a hydrogen donor in the presence of Lewis acid catalysts like (C2F5)3PF2 and B(C6F5)3, leading to the dismutation of the diene into mesitylene and 1,3,5-trimethylcyclohexane. Interestingly, the reaction exhibits solvent dependency with varying product distributions observed in CH2Cl2 and toluene. []

A: Yes, the catalytic hydrogenation of 1,3,5-trimethylbenzene to 1,3,5-trimethylcyclohexane has been investigated in continuous countercurrent moving-bed chromatographic reactors. This system has demonstrated the ability to achieve conversions exceeding thermodynamic equilibrium, highlighting its potential for enhanced reaction efficiency. []

A: 1,3,5-trimethylcyclohexane is a component of surrogate fuel mixtures used to mimic the properties of jet fuels like Jet A-1 and RP-3. [, ] These surrogates help in understanding the combustion characteristics and developing accurate kinetic models for these fuels.

A: Perfluoro-1,3,5-trimethylcyclohexane is utilized as a partitioning tracer in interwell tracer tests to estimate the distribution and saturation of dense non-aqueous phase liquids (DNAPLs) like trichloroethylene in the vadose zone. [, ] These tests are crucial for characterizing contaminated sites and designing remediation strategies.

A: Kemp's triacid (H3kta) acts as a versatile ligand for uranyl ions, forming a variety of complexes with diverse structures. [, ] The resulting structures range from zero-dimensional to two-dimensional polymers, highlighting the flexibility of the ligand and its ability to accommodate different coordination environments.

A: The co-crystal of Kemp's triacid with acetic acid disrupts the typical one-dimensional hydrogen-bonded rod motif usually observed for Kemp’s triacid alone. [] This disruption highlights the influence of intermolecular interactions and the ability to modify supramolecular assembly through the introduction of guest molecules.

A: While specific details on environmental impact aren't provided in the documents, the use of perfluoro-1,3,5-trimethylcyclohexane as a tracer in environmental studies suggests a need to understand its fate and potential effects on ecosystems. Further research on its degradation pathways and ecotoxicological properties is crucial. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)

![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)

![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)